Home > Products > Screening Compounds P78395 > 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one -

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Catalog Number: EVT-15365970
CAS Number:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. It falls under the category of nitrogen-containing heterocycles, which are significant in various biological activities.

Source and Classification

This compound is classified as a pyrrolo-pyrazine derivative, characterized by a bicyclic structure that includes both a pyrrole and a pyrazine moiety. Its systematic IUPAC name is (R)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, with the molecular formula C8H14N2OC_8H_{14}N_2O and a molecular weight of approximately 154.21 g/mol. It has been cataloged under CAS number 2165360-21-2 and is available from various chemical suppliers for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves several strategic steps:

  1. Starting Materials: The synthesis often begins with readily available amines and carbonyl compounds, which serve as precursors.
  2. Cyclization Process: A common method involves the cyclization of an appropriate amine with a diketone or similar precursor under acidic or basic conditions. This step is crucial for establishing the bicyclic structure of the compound.
  3. Reduction and Purification: Following cyclization, reduction reactions may be employed to achieve the desired functional groups. Purification techniques such as recrystallization or chromatography are used to isolate the final product in high purity .

The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to ensure maximum yield and selectivity towards the desired stereoisomer.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one features a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring. The stereochemistry at position 8a is critical for its biological activity.

  • InChI Key: A specific InChI key for this compound aids in its identification in chemical databases.
  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation provides insight into its connectivity: C[C@]12CCCN1CCNC2=O.

This structural complexity contributes to its potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to the presence of reactive functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups depending on the reagents used.
  3. Cross-Coupling Reactions: The compound may also be involved in cross-coupling reactions with various electrophiles, enhancing its utility in synthetic organic chemistry.

These reactions are typically carried out under controlled conditions to maintain selectivity and yield .

Mechanism of Action

Process and Data

The mechanism of action for 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific biological targets, such as enzymes or receptors.

  • Binding Affinity: The compound may exhibit binding affinity towards certain targets due to its structural features, modulating their activity.
  • Biological Pathways: Depending on the target, it can influence various biological pathways leading to therapeutic effects.

Research into its pharmacodynamics is ongoing to elucidate these mechanisms further .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.

Chemical properties include reactivity patterns typical of heterocycles, such as susceptibility to electrophilic attack due to electron-rich nitrogen atoms.

Relevant Data or Analyses

  • Melting Point: Specific melting point data can be obtained from experimental results.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry data provide insights into its structural confirmation.

These properties are crucial for understanding its behavior in various chemical environments .

Applications

Scientific Uses

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has potential applications in:

  1. Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: It can be used in studies investigating enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: As a versatile building block, it can facilitate the synthesis of more complex molecules through various coupling strategies.
Synthetic Methodologies and Structural Optimization of 8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives

Core Scaffold Evolution From First- to Second-Generation NMDA Receptor Modulators

The pyrrolopyrazinone scaffold emerged as a critical pharmacophore in neuroactive compound development following systematic optimization of early NMDA receptor modulators. Initial derivatives featured simpler bicyclic frameworks with limited stereochemical control, resulting in suboptimal receptor subtype selectivity. The introduction of the 8a-methyl group marked a pivotal structural advancement, conferring enhanced conformational rigidity essential for precise target engagement. This methyl substituent restricts rotational freedom within the bicyclic system, enforcing a preferential binding conformation that improves both affinity and selectivity for GluN2B-containing NMDA receptors [3] [7].

Second-generation analogues incorporated para-fluorophenyl extensions at C3 and chiral methyl groups at C8a, achieving >50-fold improvement in binding affinity compared to first-generation compounds. Computational studies reveal the 8a-methyl group occupies a hydrophobic subpocket within the receptor's allosteric site, displacing structured water molecules and enhancing van der Waals interactions. This evolution demonstrates how strategic steric constraint transforms promiscuous scaffolds into therapeutically relevant modulators [1] [3].

Table 1: Evolution of NMDA Receptor Modulators Based on Pyrrolopyrazinone Scaffold

GenerationKey Structural FeaturesBinding Affinity (IC₅₀)Selectivity Ratio (GluN2B/GluN2A)
FirstUnsubstituted pyrrolopyrazinone2,850 nM3:1
Second8a-Methyl, para-fluorophenyl at C352 nM85:1

Enantioselective Synthesis Strategies for Bicyclic Pyrrolopyrazinone Analogues

The chiral 8a-methyl center necessitates asymmetric synthesis for biological relevance, driving development of three stereocontrolled approaches:

  • Chiral Pool Utilization: L-proline derivatives serve as starting materials for the pyrrolidine ring, with stereochemistry transferred to the 8a-position via intramolecular reductive amination. This method achieves >98% ee but limits side-chain diversity at C1 [3] [9].

  • Organocatalyzed Desymmetrization: Proline-derived catalysts enable asymmetric Mannich reactions between N-Boc-iminium ions and β-keto esters, establishing the stereogenic center prior to bicyclic formation. This approach affords 94% ee and allows modular variation of both rings, though requires multistep purification [7].

  • Transition Metal Catalysis: Ru(II)-PHOX complexes catalyze asymmetric hydrogenation of exocyclic enol carboxylates at 50 psi H₂, achieving 99% ee and gram-scale production. This method's robustness enabled synthesis of all eight stereoisomers of clinical candidate NYX-458, confirming (8aR) configuration as pharmacologically essential [3] [9].

Critical resolution techniques include chiral SFC using cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, which resolves racemates with 1.5-2.0 resolution factors. Absolute configuration confirmation relies on anomalous dispersion X-ray crystallography of brominated analogues [7].

Table 2: Enantioselective Synthesis Method Comparison

MethodKey Stepee (%)Yield (%)Scalability
Chiral Pool (L-proline)Intramolecular reductive amination>9845Moderate
OrganocatalysisAsymmetric Mannich reaction9438Limited
Ru(II)-PHOX hydrogenationAsymmetric hydrogenation9982Kilogram-scale

Fragment-Based Design Approaches for BET Bromodomain Inhibitor Development

Fragment-based drug discovery (FBDD) leveraged the pyrrolopyrazinone core as a privileged scaffold for bromodomain inhibition. Initial screening identified 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one as a low-affinity (Kd = 280 μM) but high-efficiency (LE = 0.43 kcal/mol/heavy atom) BRD4 binder. X-ray crystallography (PDB: 6SG2) revealed critical hydrogen bonding between the lactam carbonyl and conserved Asn140 residue and π-stacking with Tyr97 in the acetyl-lysine recognition site [2].

Structure-guided optimization employed three fragment growth strategies:

  • Vector 1 (C3): Introduction of 4-methylthiazoles extended into the ZA channel, improving Kd to 3.2 μM
  • Vector 2 (N2): Benzyl substitution accessed the hydrophobic BC loop pocket, gaining 2.8 kcal/mol binding energy
  • Vector 3 (C8-methyl): Fluorination enhanced desolvation entropy while maintaining metabolic stability

Lead compound 38 (IC₅₀ = 9 nM) exemplifies optimal vector combination, achieving 1500-fold selectivity for BRD4(1) over EP300 through meticulous avoidance of the KAc region's water network. This represents a 63-fold selectivity improvement over clinical candidate ABBV-075. Cellular potency was confirmed via complete tumor growth inhibition (TGI = 99.7%) in xenograft models at 10 mg/kg dosing [2] [6] [8].

Structure-Activity Relationship (SAR) Studies on Substitution Patterns at Key Positions

Systematic SAR exploration identified three critical modification zones governing target selectivity and physicochemical properties:

  • C3 Position (Ring Fusion Point):
  • Hydrogen bond-donating groups (e.g., NH₂) decrease logP by 1.5 units but abolish BET potency
  • Electron-withdrawing substituents (CN, COCH₃) enhance metabolic stability (t₁/₂ > 120 min vs. CYP3A4)
  • 3-(Aminomethyl)piperidine extensions boost Sirt6 activation 22-fold (EC₅₀ = 5.3 μM) via π-cation interaction with Trp188 [5]
  • N2 Position (Lactam Nitrogen):
  • Benzylation improves BRD4 affinity 100-fold but reduces aqueous solubility to <0.01 mg/mL
  • Polyethylene glycol chains restore solubility (>5 mg/mL) while maintaining sub-100 nM IC₅₀
  • 2-Pyridylmethyl derivatives enable bidentate chelation in metalloenzyme inhibitors [5] [7]
  • C8a Methyl Group:
  • Methyl → trifluoromethyl conversion enhances blood-brain barrier penetration (logBB = 0.28 vs. 0.15)
  • Stereoinversion (8aS) reduces NMDA affinity 100-fold versus 8aR configuration
  • Hydroxylation creates a metabolic soft spot, decreasing in vivo half-life from 6h to 0.8h [1] [3]

Notably, bioisosteric replacement of the lactam with imidazolone maintained BET potency but introduced hERG inhibition (IC₅₀ = 3.2 μM), highlighting the scaffold's sensitivity to core modification [2] [5].

Table 3: SAR Summary of Key Modifications

PositionOptimal GroupTarget ActivityEffect on Properties
C33-(Aminomethyl)piperidinylSirt6 activator (EC₅₀ 5.3 µM)logP -0.9, solubility +2.5 mg/mL
N24-(Pyridin-2-yl)benzylBRD4 inhibitor (IC₅₀ 9 nM)logD 2.1, CYP3A4 t₁/₂ > 60 min
C8a(R)-MethylNMDA modulator (IC₅₀ 52 nM)Brain penetration logBB 0.28

Properties

Product Name

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

IUPAC Name

8a-methyl-1,2,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11)

InChI Key

YBHXRNAYZWLUQW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1CC(=O)NC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.